molecular formula C3H5N5OS B13115538 5-Amino-1,3,4-thiadiazole-2-carbohydrazide CAS No. 98022-46-9

5-Amino-1,3,4-thiadiazole-2-carbohydrazide

Cat. No.: B13115538
CAS No.: 98022-46-9
M. Wt: 159.17 g/mol
InChI Key: UFTNZMWGIOLOKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Amino-1,3,4-thiadiazole-2-carbohydrazide is a heterocyclic compound containing sulfur and nitrogen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide typically involves the reaction of thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include refluxing in ethanol or other suitable solvents .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,4-thiadiazole-2-carbohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiadiazole derivatives. These products have been studied for their potential biological activities and applications .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It has shown promising antimicrobial, antifungal, and anticancer activities.

    Medicine: The compound is being investigated for its potential use in drug development, particularly for its anticancer properties.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Amino-1,3,4-thiadiazole-2-carbohydrazide involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, interfere with DNA synthesis, and induce apoptosis in cancer cells. Its ability to form hydrogen bonds and interact with biological macromolecules contributes to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-1,3,4-thiadiazole-2-carbohydrazide is unique due to its specific substitution pattern and the presence of both amino and carbohydrazide functional groups. This combination enhances its reactivity and potential for forming diverse derivatives with various biological activities .

Properties

CAS No.

98022-46-9

Molecular Formula

C3H5N5OS

Molecular Weight

159.17 g/mol

IUPAC Name

5-amino-1,3,4-thiadiazole-2-carbohydrazide

InChI

InChI=1S/C3H5N5OS/c4-3-8-7-2(10-3)1(9)6-5/h5H2,(H2,4,8)(H,6,9)

InChI Key

UFTNZMWGIOLOKY-UHFFFAOYSA-N

Canonical SMILES

C1(=NN=C(S1)N)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.